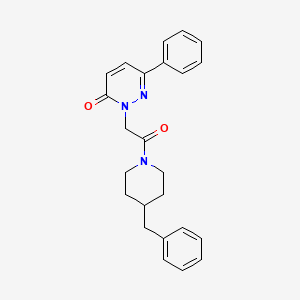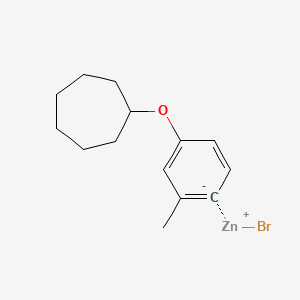
4-Cycloheptyloxy-2-methylphenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-CYCLOHEPTYLOXY-2-METHYLPHENYLZINC BROMIDE, 0.50 M in THF, is an organozinc compound used in various organic synthesis reactions. It is a solution of the compound in tetrahydrofuran (THF), a common solvent in organic chemistry. This compound is known for its reactivity and utility in forming carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 4-CYCLOHEPTYLOXY-2-METHYLPHENYLZINC BROMIDE typically involves the reaction of 4-CYCLOHEPTYLOXY-2-METHYLPHENYL BROMIDE with zinc in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The zinc reagent is often activated by treatment with a small amount of iodine or a similar activator to enhance its reactivity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction conditions are carefully controlled to optimize yield and minimize impurities.
化学反应分析
Types of Reactions
4-CYCLOHEPTYLOXY-2-METHYLPHENYLZINC BROMIDE undergoes various types of reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Coupling reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form biaryl compounds.
Common Reagents and Conditions
Electrophiles: Common electrophiles include alkyl halides, aryl halides, and carbonyl compounds.
Catalysts: Palladium catalysts are frequently used in coupling reactions.
Solvents: THF is the primary solvent, but other solvents like diethyl ether can also be used.
Major Products
The major products formed from reactions involving this compound are typically complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
科学研究应用
4-CYCLOHEPTYLOXY-2-METHYLPHENYLZINC BROMIDE has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: It can be used to modify biomolecules, such as peptides and proteins, for research purposes.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science research.
作用机制
The mechanism of action of 4-CYCLOHEPTYLOXY-2-METHYLPHENYLZINC BROMIDE involves its role as a nucleophile in organic reactions. The zinc atom in the compound coordinates with the carbon atom, making it more reactive towards electrophiles. This reactivity allows it to form new carbon-carbon bonds efficiently. The molecular targets and pathways involved depend on the specific reaction and the electrophiles used.
相似化合物的比较
Similar Compounds
Cyclopropylmethylzinc bromide: Another organozinc compound used in similar types of reactions.
4-(Methylthio)phenylzinc bromide: A compound with a similar structure but different substituents, leading to different reactivity and applications.
Uniqueness
4-CYCLOHEPTYLOXY-2-METHYLPHENYLZINC BROMIDE is unique due to its specific structure, which imparts distinct reactivity and selectivity in organic synthesis. Its ability to form stable carbon-carbon bonds makes it particularly valuable in the synthesis of complex molecules.
属性
分子式 |
C14H19BrOZn |
|---|---|
分子量 |
348.6 g/mol |
IUPAC 名称 |
bromozinc(1+);(3-methylbenzene-4-id-1-yl)oxycycloheptane |
InChI |
InChI=1S/C14H19O.BrH.Zn/c1-12-7-6-10-14(11-12)15-13-8-4-2-3-5-9-13;;/h6,10-11,13H,2-5,8-9H2,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
UOZHCDWKONBOEU-UHFFFAOYSA-M |
规范 SMILES |
CC1=[C-]C=CC(=C1)OC2CCCCCC2.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


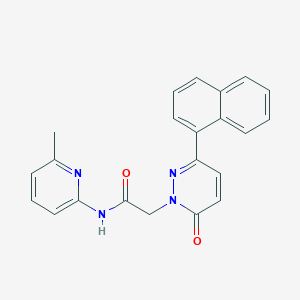
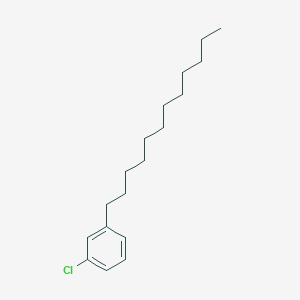

![(1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B14883990.png)
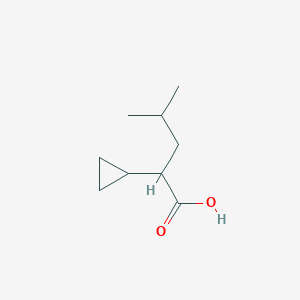

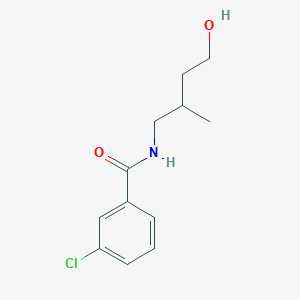
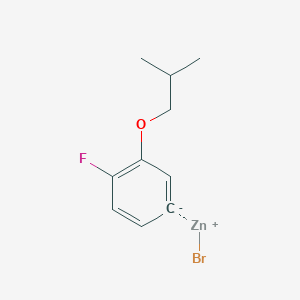

![6'-Hydroxyspiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14884034.png)
![(2E)-4-{2-[(4-chlorophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B14884037.png)
![6,7-dihydro-5H-[1,4]dioxepino[2,3-c][1,2,5]thiadiazol-6-amine hydrochloride](/img/structure/B14884038.png)
![4-(chloromethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14884051.png)
